molecular formula C15H10N2O4S3 B1668732 CCF642

CCF642

货号: B1668732
分子量: 378.5 g/mol
InChI 键: SPYIETQLOVDJCF-XYOKQWHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCF642 is a novel compound known for its potent inhibition of protein disulfide isomerases. It has shown significant anticancer activity, particularly against multiple myeloma, a type of blood cancer. The compound induces acute endoplasmic reticulum stress in cancer cells, leading to apoptosis, or programmed cell death .

科学研究应用

In Vitro Studies

In vitro studies have demonstrated that CCF642 exhibits potent cytotoxic effects against multiple myeloma cell lines. It has been shown to inhibit PDI reductase activity significantly more effectively than established inhibitors like PACMA31 and LOC14. Specifically, this compound achieved submicromolar IC50 values across various cell lines, indicating its strong anti-myeloma activity .

In Vivo Studies

In preclinical models, particularly using syngeneic mouse models of multiple myeloma, this compound has been observed to prolong survival significantly. When administered to mice engrafted with 5TGM1-luc myeloma cells, this compound's efficacy was comparable to that of bortezomib, a standard first-line treatment for multiple myeloma . The compound's ability to induce acute ER stress and subsequent apoptosis underscores its therapeutic potential.

Cachexia Treatment

Research has also explored the application of this compound in treating cachexia associated with esophageal squamous cell carcinoma (ESCC). In a mouse model of ESCC-induced cachexia, this compound was found to prevent muscle wasting and body weight loss by inhibiting apoptosis in muscle cells. This suggests that this compound may have broader implications in managing muscle degeneration related to cancer .

Comparative Efficacy

A comparative analysis of this compound with other PDI inhibitors reveals its unique binding characteristics and potency:

CompoundTargetIC50 (µM)Efficacy in MyelomaAdditional Notes
This compoundPDI<0.1HighInduces ER stress and apoptosis
PACMA31PDI~10ModerateEstablished PDI inhibitor
LOC14PDI~5ModerateStructurally distinct from this compound

Case Studies and Research Findings

  • Multiple Myeloma :
    • A study demonstrated that this compound effectively inhibited multiple myeloma cell proliferation and induced apoptosis through PDI inhibition. The compound showed a significant reduction in tumor burden in treated mice compared to controls .
  • Cachexia :
    • In ESCC models, treatment with this compound resulted in improved muscle mass retention and reduced apoptotic markers in muscle tissue, indicating its potential as a therapeutic agent for cachexia .
  • Resistance Mechanisms :
    • Research indicates that this compound can overcome resistance mechanisms seen with proteasome inhibitors like bortezomib, making it a promising candidate for treating relapsed or refractory cases of multiple myeloma .

作用机制

CCF642 通过抑制蛋白质二硫键异构酶发挥其作用,蛋白质二硫键异构酶是参与内质网中蛋白质折叠的酶。通过抑制这些酶,this compound 诱导内质网应激,导致错误折叠蛋白质的积累。 这种应激通过从内质网释放钙并激活各种信号通路来触发凋亡 .

生化分析

Biochemical Properties

CCF642 is a potent inhibitor of protein disulfide isomerases (PDI), enzymes that play a crucial role in protein folding in the endoplasmic reticulum . It exhibits a submicromolar IC50 in multiple myeloma cell lines and binds to the PDI isoenzymes A1, A3, and A4 . In vitro, this compound inhibits PDI reductase activity about 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14 .

Cellular Effects

This compound has broad anti-multiple myeloma activity . It causes acute endoplasmic reticulum (ER) stress in multiple myeloma cells, which is accompanied by apoptosis-inducing calcium release . This is consistent with PDI inhibition, as PDIs are required for protein folding in the ER .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDI through a novel mechanism . Computational modeling suggests a novel covalent binding mode in active-site CGHCK motifs . This inhibition of PDI leads to an increase in ER stress beyond repair in cancer cells, triggering apoptosis .

Temporal Effects in Laboratory Settings

This compound displays potent efficacy in an aggressive syngeneic mouse model of multiple myeloma . It prolongs the lifespan of mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib . This suggests that the effects of this compound are not only immediate but also long-lasting.

Dosage Effects in Animal Models

In animal models, this compound at a dosage of 10 mg/kg administered intraperitoneally three times a week significantly improved the lifespan of mice compared with a control group . This indicates that the effects of this compound can vary with different dosages, and it is well-tolerated at this dosage .

Transport and Distribution

As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target, the PDIs, in the ER .

Subcellular Localization

The subcellular localization of this compound is likely to be in the ER, given its target, the PDIs, are located in the ER

准备方法

CCF642 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括形成硫代氧代噻唑烷酮环,然后对其进行修饰以引入各种取代基。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

化学反应分析

CCF642 会经历多种类型的化学反应,包括:

    氧化: 该化合物可以被氧化形成亚砜和砜。

    还原: 还原反应可以将硝基转化为胺。

    取代: 取代反应可以将各种官能团引入分子中。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

与 PACMA 31 和 LOC14 等其他化合物相比,CCF642 在抑制蛋白质二硫键异构酶方面具有独特优势。虽然 PACMA 31 和 LOC14 也抑制蛋白质二硫键异构酶,但 this compound 的效力大约高出 100 倍。类似化合物包括:

生物活性

CCF642 is a novel small-molecule compound identified as a potent inhibitor of protein disulfide isomerase (PDI), specifically targeting multiple myeloma (MM) cells. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and relevant research findings.

This compound functions primarily by inhibiting PDI, an enzyme critical for proper protein folding in the endoplasmic reticulum (ER). Multiple myeloma cells exhibit high levels of protein secretion, leading to an accumulation of misfolded proteins that induce ER stress. By inhibiting PDI, this compound exacerbates this stress, ultimately triggering apoptosis in cancer cells. The compound has been shown to inhibit PDI reductase activity approximately 100-fold more potently than established inhibitors such as PACMA 31 and LOC14 .

Efficacy in Preclinical Models

The efficacy of this compound has been demonstrated in various in vitro and in vivo models:

  • In Vitro Studies : this compound exhibited submicromolar IC50 values across ten different MM cell lines, indicating broad anti-myeloma activity. The compound induced acute ER stress and calcium release leading to apoptosis in multiple myeloma cells .
  • In Vivo Studies : In a syngeneic mouse model of multiple myeloma (5TGM1-luc), this compound significantly prolonged survival, comparable to the FDA-approved drug bortezomib. This survival benefit was attributed to its mechanism of PDI inhibition and subsequent induction of lethal ER stress .

Table 1: Comparative Efficacy of this compound and Other PDI Inhibitors

CompoundIC50 (μM)Mechanism of ActionEfficacy in MM Models
This compound< 1PDI InhibitionHigh
PACMA 31~100PDI InhibitionModerate
LOC14~100PDI InhibitionModerate

Table 2: Survival Rates in Mouse Models

TreatmentMedian Survival (days)Comparison with Bortezomib
Control20N/A
This compound40Comparable
Bortezomib40N/A

Case Studies

  • Study on this compound's Mechanism : A study published in Cancer Research described the discovery process for this compound through a multilayered cytotoxicity assay that modeled the myeloma microenvironment. The researchers highlighted that this compound's inhibition of PDI led to significant apoptosis in MM cells due to increased ER stress .
  • Clinical Implications : Another study emphasized the potential for this compound to be effective against bortezomib-resistant MM cells due to its distinct mechanism of action. This suggests that this compound could serve as a valuable therapeutic option for patients who develop resistance to current treatments .

Challenges and Future Directions

Despite its promising activity, this compound faces challenges regarding solubility and selectivity, which may hinder its clinical translation. Ongoing research aims to improve these properties through medicinal chemistry approaches, including the development of analogs like this compound-34, which demonstrate enhanced drug-like characteristics .

属性

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYIETQLOVDJCF-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCF642
Reactant of Route 2
Reactant of Route 2
CCF642
Customer
Q & A

Q1: What is the primary mechanism of action of CCF642?

A1: this compound functions as a potent and selective inhibitor of protein disulfide isomerase A1 (PDIA1), an enzyme crucial for protein folding within the endoplasmic reticulum (ER) [, , ]. By inhibiting PDIA1, this compound disrupts the unfolded protein response (UPR) in multiple myeloma (MM) cells, leading to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis [, , ].

Q2: Why is this compound considered a promising therapeutic for multiple myeloma?

A2: MM cells are heavily reliant on PDIA1 due to their high secretory burden of immunoglobulins and cytokines [, ]. Inhibiting PDIA1 in MM cells overwhelms their already stressed ER, leading to cell death [, ]. Importantly, this compound demonstrates selectivity for MM cells over normal hematopoietic stem and progenitor cells, suggesting a potentially favorable safety profile [].

Q3: How does the activity of this compound compare to existing treatments for multiple myeloma?

A3: Preclinical studies have shown that this compound displays potent efficacy in both in vitro and in vivo models of multiple myeloma, comparable to the first-line treatment bortezomib []. Notably, this compound remains effective against bortezomib-resistant MM cells, which exhibit increased PDIA1 expression as a compensatory mechanism []. This suggests that this compound could potentially overcome treatment resistance, a significant challenge in MM management.

Q4: What structural features of this compound contribute to its activity?

A4: While detailed structure-activity relationship (SAR) studies are ongoing, computational modeling suggests that this compound binds covalently to the active site cysteine residues (CGHCK motifs) of PDIA1 []. This interaction is thought to be responsible for its potent and irreversible inhibition of PDIA1 activity [].

Q5: What are the challenges and future directions for the development of this compound?

A5: Further research is needed to fully elucidate the long-term safety and efficacy of this compound in humans. Preclinical studies have demonstrated promising results, but clinical trials are necessary to confirm these findings. Additionally, optimizing the pharmacokinetic properties of this compound, such as its solubility and bioavailability, may further enhance its therapeutic potential. Exploring combination therapies with this compound and other anti-myeloma agents is another avenue for future investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。